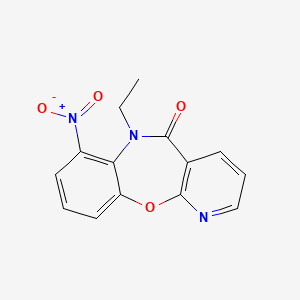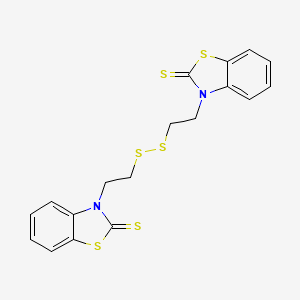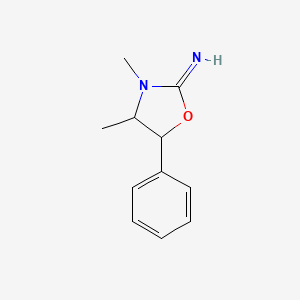
2-Oxazolidinimine, 3,4-dimethyl-5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxazolidinimine, 3,4-dimethyl-5-phenyl- is a heterocyclic organic compound containing both nitrogen and oxygen in a five-membered ring. This compound is known for its versatility in various chemical reactions and applications, particularly in asymmetric synthesis and as a chiral auxiliary .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinimine, 3,4-dimethyl-5-phenyl- typically involves the reaction of 4-(Trifluoromethoxy)benzonitrile with ephedrine . The reaction conditions often include the use of solvents such as acetone and methanol, with a reaction temperature maintained around 235°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthesis generally follows similar routes as laboratory methods, with optimization for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Oxazolidinimine, 3,4-dimethyl-5-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into different derivatives, depending on the reagents used.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various oxazolidinone derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
2-Oxazolidinimine, 3,4-dimethyl-5-phenyl- has several scientific research applications:
Biology: This compound is studied for its potential biological activities, including antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-Oxazolidinimine, 3,4-dimethyl-5-phenyl- involves its role as a chiral auxiliary, where it facilitates the formation of enantiomerically pure compounds by directing the stereochemistry of the reaction. In biological systems, its antimicrobial activity is attributed to its ability to inhibit protein synthesis by targeting the ribosomal machinery .
Comparison with Similar Compounds
Similar Compounds
2-Oxazolidone: Another oxazolidinone compound with similar structural features but different applications.
Linezolid: An antibiotic that shares the oxazolidinone core structure and is used to treat bacterial infections.
Tedizolid: A newer oxazolidinone antibiotic with enhanced activity against resistant bacterial strains.
Uniqueness
2-Oxazolidinimine, 3,4-dimethyl-5-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its role as a chiral auxiliary in asymmetric synthesis sets it apart from other similar compounds, making it a valuable tool in organic synthesis .
Properties
CAS No. |
82485-31-2 |
|---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-imine |
InChI |
InChI=1S/C11H14N2O/c1-8-10(14-11(12)13(8)2)9-6-4-3-5-7-9/h3-8,10,12H,1-2H3 |
InChI Key |
AINPTMZQNYUGDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC(=N)N1C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


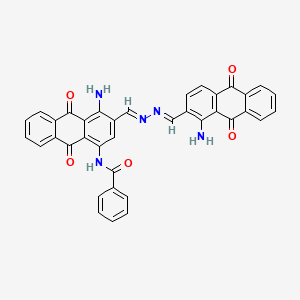
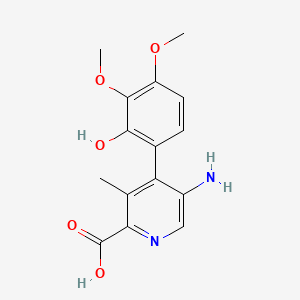
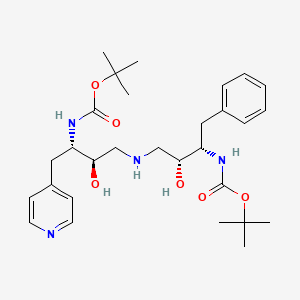
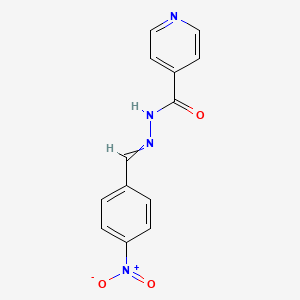
![Benzoic acid, 4-[1-[[[2-chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-](/img/structure/B12788162.png)
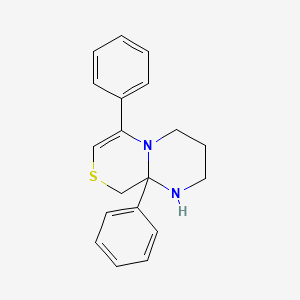
![7-fluoro-5-methyl-3-[1-(oxan-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one;hydrochloride](/img/structure/B12788167.png)





